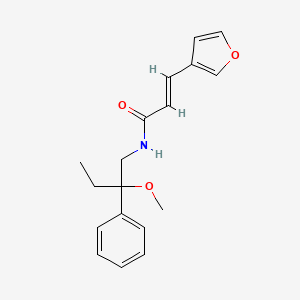

(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research as a tool to study the function of enzymes that are involved in the biosynthesis and degradation of endocannabinoids.

Aplicaciones Científicas De Investigación

Mitigating Acrylamide and Furan in Food

A significant application of (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide is in the mitigation of toxic compounds like acrylamide and furan in food products. Research has extensively explored the formation, toxicity, and strategies to reduce levels of these compounds in heat-treated foods. Preventive measures, such as the use of asparaginase and thermal input reduction, alongside removal interventions like vacuum treatment, have been discussed to eliminate acrylamide and furanic compounds from food products, thus enhancing consumer safety (Anese et al., 2013).

Cytotoxic Agents in Cancer Research

The compound's derivatives have been explored as broad-spectrum cytotoxic agents against cancer cell lines. The synthesis of focused compound libraries led to the identification of analogues with improved cytotoxicity, demonstrating the potential of (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide derivatives in cancer treatment research (Tarleton et al., 2013).

Enantioselective Synthesis

This compound also finds application in the enantioselective synthesis of bioactive molecules. For instance, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi has been reported, highlighting the use of green chemistry in synthesizing enantiomerically pure compounds, which is crucial in drug development and other areas of medicinal chemistry (Jimenez et al., 2019).

Inhibition of Viral Enzymes

Another important application is in antiviral research, where derivatives of (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide have been identified as potent inhibitors of the SARS coronavirus helicase, an essential enzyme for viral replication. This suggests a promising route for developing novel antiviral drugs targeting specific viral components (Lee et al., 2017).

Propiedades

IUPAC Name |

(E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-3-18(21-2,16-7-5-4-6-8-16)14-19-17(20)10-9-15-11-12-22-13-15/h4-13H,3,14H2,1-2H3,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMQLYLRDPTZKNZ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C=CC1=COC=C1)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CNC(=O)/C=C/C1=COC=C1)(C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2595582.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2595584.png)

![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595588.png)

![2-[3-(4-chlorophenoxy)propylsulfanylmethyl]-1H-benzimidazole](/img/structure/B2595589.png)

![N-(2-furylmethyl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2595599.png)